molecular formula C18H21NO3 B12768865 WW35Kdg5EW CAS No. 872142-86-4

WW35Kdg5EW

Cat. No.: B12768865
CAS No.: 872142-86-4
M. Wt: 299.4 g/mol
InChI Key: WLVXKTIBRNXBIF-KRWDZBQOSA-N
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Description

The compound 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine (WW35Kdg5EW) is an organic molecule with the molecular formula C18H21NO3 and a molecular weight of 299.3649 g/mol . This compound features a biphenyl structure with an ethyl and methoxy substituent, making it a unique derivative of alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves several steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated aromatic compound.

    Introduction of Substituents: The ethyl and methoxy groups are introduced via Friedel-Crafts alkylation and methylation reactions, respectively.

    Amino Acid Coupling: The final step involves coupling the biphenyl derivative with L-alanine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the alanine moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: 3-(2’-hydroxy-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine.

    Reduction: 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alaninol.

    Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2’-ethyl-4’-hydroxy(1,1’-biphenyl)-4-yl)-L-alanine
  • 3-(2’-methyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine
  • 3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-D-alanine

Uniqueness

3-(2’-ethyl-4’-methoxy(1,1’-biphenyl)-4-yl)-L-alanine is unique due to its specific combination of substituents on the biphenyl core and its L-alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

872142-86-4

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]propanoic acid

InChI

InChI=1S/C18H21NO3/c1-3-13-11-15(22-2)8-9-16(13)14-6-4-12(5-7-14)10-17(19)18(20)21/h4-9,11,17H,3,10,19H2,1-2H3,(H,20,21)/t17-/m0/s1

InChI Key

WLVXKTIBRNXBIF-KRWDZBQOSA-N

Isomeric SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)N

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)N

Origin of Product

United States

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